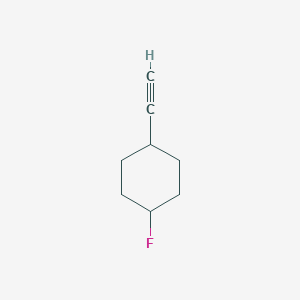

1-Ethynyl-4-fluorocyclohexane

Description

Significance of Fluorine and Ethynyl (B1212043) Functionalities in Molecular Design

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govtandfonline.com As the most electronegative element, fluorine's presence can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. nih.govtandfonline.com The small size of the fluorine atom allows it to often act as a bioisostere for a hydrogen atom without introducing significant steric bulk. tandfonline.com This strategic substitution is a widely employed tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. tandfonline.comvictoria.ac.nz

Similarly, the ethynyl group (acetylene) offers a unique set of properties that are highly advantageous in molecular design. researchgate.netnih.govsci-hub.se Its linear and rigid nature makes it an excellent linker or spacer between different parts of a molecule. researchgate.net The ethynyl group can also act as a pharmacophore itself or as a bioisostere for other functional groups, such as a phenyl ring or a halogen atom. researchgate.netsci-hub.se Furthermore, terminal alkynes are valuable handles for "click chemistry," a set of powerful and reliable reactions for the modular assembly of complex molecules. nih.govacs.org

Overview of Cyclohexane (B81311) Derivatives as Core Scaffolds in Organic Synthesis

Cyclohexane and its derivatives are fundamental building blocks in organic synthesis, prized for their conformational properties and their role as versatile scaffolds. fastercapital.comwikipedia.org The chair conformation of the cyclohexane ring provides a three-dimensional structure that can be strategically functionalized to create a wide array of stereoisomers. fastercapital.com These derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other important organic compounds. ppor.azfiveable.me The cyclohexane framework can be modified through various reactions, including halogenation and oxidation, to introduce desired functional groups. fastercapital.com

Research Landscape of 1-Ethynyl-4-fluorocyclohexane: Current Status and Academic Relevance

The synthesis of related structures, such as all-syn-1,2,4,5-tetrafluorocyclohexane, highlights the ongoing interest in preparing and characterizing polyfluorinated cyclohexane derivatives. researchgate.net The development of new synthetic methodologies for creating such complex fluorinated molecules is an active area of research. victoria.ac.nz Given the established importance of both fluorine and ethynyl functionalities in drug discovery and materials science, it is anticipated that the research landscape for molecules like this compound will continue to expand as chemists seek to create novel molecular architectures with tailored properties.

Interactive Data Tables

Below are interactive tables summarizing key information on related chemical compounds.

Table 1: Properties of 1-Ethynyl-4-fluorobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 766-98-3 | chemsynthesis.comsigmaaldrich.comnih.gov |

| Molecular Formula | C8H5F | chemsynthesis.comnih.gov |

| Molecular Weight | 120.12 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 26-28 °C | chemsynthesis.comsigmaaldrich.com |

| Boiling Point | 42-44 °C at 20 mmHg | chemsynthesis.com |

| Density | 1.048 g/mL | chemsynthesis.comsigmaaldrich.com |

Table 2: Properties of 1-Ethyl-4-fluorocyclohexane

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly found, but related structures exist | nih.gov |

| Molecular Formula | C8H15F | nih.gov |

| Molecular Weight | 130.20 g/mol | nih.gov |

| IUPAC Name | 1-ethyl-4-fluorocyclohexane | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11F |

|---|---|

Molecular Weight |

126.17 g/mol |

IUPAC Name |

1-ethynyl-4-fluorocyclohexane |

InChI |

InChI=1S/C8H11F/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6H2 |

InChI Key |

TWVFLNSKOHXQPI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC(CC1)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Ethynyl 4 Fluorocyclohexane

Predictive Modeling of Molecular Geometry and Electronic Structure

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis serves as a powerful computational tool to translate complex electronic wavefunctions into the familiar language of Lewis structures, revealing underlying electronic interactions. For 1-Ethynyl-4-fluorocyclohexane, NBO analysis elucidates the hyperconjugative and steric interactions that influence conformational stability.

Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In substituted cyclohexanes, these interactions are critical for stabilizing certain conformations. researchgate.net The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). materialsciencejournal.org A larger E(2) value signifies a more intense interaction. materialsciencejournal.org

Key electronic interactions within this compound include:

Lone Pair → σ* Interactions: The lone pairs on the fluorine atom can engage in hyperconjugation with neighboring antibonding C-C orbitals (LP F → σ*C-C). This type of interaction is a known factor in the conformational preferences of fluorocyclohexanes. researchgate.net The efficacy of this overlap depends on the orientation of the fluorine atom (axial vs. equatorial).

π-system Interactions: The π-orbitals of the ethynyl (B1212043) group can also interact with the sigma framework of the cyclohexane (B81311) ring, although these interactions are generally weaker than the primary σ-bond hyperconjugation.

NBO analysis also quantifies steric exchange energy, which reflects the destabilizing effect of filled orbitals interacting, corresponding to classical steric repulsion. For the axial conformer, significant steric exchange is expected between the ethynyl group and the other axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).

Conformational Landscape and Energetics

The conformational properties of this compound are primarily defined by the chair conformation of the six-membered ring and the orientation of its two substituents.

Axial-Equatorial Isomerism and Relative Stabilities

This compound can exist as cis and trans diastereomers. For each, the cyclohexane ring undergoes a rapid "ring-flip" at room temperature, interconverting axial and equatorial positions for the substituents. masterorganicchemistry.com

trans-1-Ethynyl-4-fluorocyclohexane: This isomer has two possible chair conformations: one with both the fluoro and ethynyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial).

cis-1-Ethynyl-4-fluorocyclohexane: In this isomer, one substituent is always axial while the other is equatorial. The ring-flip interconverts which group occupies which position.

The relative stability of these conformers is dictated by steric strain, specifically 1,3-diaxial interactions. libretexts.org A substituent in the axial position experiences steric repulsion from the two other axial hydrogens on the same side of the ring. libretexts.org Because the ethynyl group is sterically bulkier than the fluorine atom, conformations that place the ethynyl group in the equatorial position are strongly favored. The diequatorial conformer of the trans isomer is therefore the most stable of all possible chair conformations.

Relative Stabilities of this compound Conformers

| Isomer | Substituent Positions | Relative Energy (Qualitative) | Primary Reason for Stability/Instability |

| trans | diequatorial | Most Stable | Minimizes steric strain; both bulky groups are equatorial. |

| cis | Ethynyl (eq), Fluoro (ax) | Intermediate | Bulky ethynyl group is in the favored equatorial position. |

| cis | Ethynyl (ax), Fluoro (eq) | High | Significant 1,3-diaxial interactions from the axial ethynyl group. |

| trans | diaxial | Least Stable | Severe 1,3-diaxial interactions for both substituents. |

Chair Conformation Interconversion Barriers

The interconversion between two chair conformations, known as a ring-flip, is not a simple rotation but a high-energy process that passes through several less stable intermediate conformations. wikipedia.orglibretexts.org The pathway from one chair form to another involves passing through a high-energy half-chair transition state to reach a twist-boat intermediate. cutm.ac.inlibretexts.org The twist-boat is more stable than the true boat conformation because it relieves some steric strain. libretexts.org

For cyclohexane, the energy barrier for this interconversion is approximately 10–11 kcal/mol (about 45 kJ/mol). libretexts.org This barrier is low enough for the interconversion to be extremely rapid at room temperature. The barrier for substituted cyclohexanes like this compound is expected to be of a similar magnitude.

Energy Profile of Cyclohexane Ring-Flip

| Conformation | Relative Energy (Approx. kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Intermediate |

| Half-Chair | 10.8 | Transition State |

| Boat | 6.9 | Intermediate |

Data is for the parent cyclohexane and serves as a representative model.

Torsional Analysis of the Ethynyl Group

Torsional analysis involves studying the energy changes associated with the rotation around the single bond connecting the ethynyl group to the cyclohexane ring. This rotation is subject to a periodic energy potential due to interactions between the ethynyl hydrogen and the adjacent C-H bonds on the cyclohexane ring.

The potential energy surface for this rotation would show energy minima corresponding to staggered conformations, where the ethynyl hydrogen is positioned between the hydrogens of the ring carbon. Energy maxima would correspond to eclipsed conformations. The energy barrier for this rotation is expected to be relatively small, likely in the range of 2-4 kcal/mol. This low barrier means that at room temperature, the ethynyl group can be considered to be in nearly free rotation, though it will preferentially reside in the staggered rotamers.

Advanced Spectroscopic Characterization and Structural Determination

Rotational Spectroscopy and Microwave Measurements

Rotational spectroscopy is a powerful technique for obtaining precise structural information on molecules in the gas phase. By measuring the absorption of microwave radiation, one can determine the rotational constants, which are inversely proportional to the moments of inertia of the molecule.

Supersonic-Jet Microwave Measurements for Gas-Phase Analysis

To study the rotational spectrum of 1-ethynyl-4-fluorocyclohexane, supersonic-jet Fourier transform microwave (FTMW) spectroscopy is the technique of choice. dntb.gov.uabldpharm.comyoutube.com This method involves introducing a gaseous mixture of the sample seeded in an inert carrier gas, such as argon or neon, into a high vacuum chamber through a pulsed nozzle. The subsequent adiabatic expansion cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin). This cooling process simplifies the complex rotational spectrum by collapsing the population into the lowest energy levels, leading to significantly enhanced resolution and sensitivity. dntb.gov.ua For a molecule like this compound, this technique is crucial for resolving the spectra of different conformers (axial and equatorial) and their isotopologues. dntb.gov.ua

Determination of Rotational Constants and Inertial Data

The analysis of the microwave spectrum of this compound would yield its principal rotational constants (A, B, and C). These constants are derived from the frequencies of the observed rotational transitions. For each conformer (axial and equatorial) of this compound, a distinct set of rotational constants is expected due to their different mass distributions and resulting moments of inertia.

Table 1: Hypothetical Rotational Constants for this compound Conformers

| Parameter | Axial Conformer (MHz) | Equatorial Conformer (MHz) |

| A | Value A_ax | Value A_eq |

| B | Value B_ax | Value B_eq |

| C | Value C_ax | Value C_eq |

Note: The table above is illustrative. Actual values would be determined from experimental data.

From these rotational constants, the moments of inertia (Ia, Ib, Ic) can be calculated. This inertial data is fundamental for the subsequent determination of the molecule's three-dimensional structure.

Semiexperimental Equilibrium (rSE) and Mass-Dependent (rm(2)) Structures

To obtain a highly accurate molecular structure, a combination of experimental data and theoretical calculations is often employed. The semiexperimental equilibrium (rSE) structure is a prime example of such an approach. dntb.gov.ua This method starts with the experimentally determined ground-state rotational constants, which are then corrected for vibrational-rotational interaction effects calculated using quantum chemical methods. The resulting equilibrium rotational constants are then used in a least-squares fitting procedure to determine the equilibrium geometry of the molecule. dntb.gov.ua

The mass-dependent (rm) method is another sophisticated technique for structure determination. The rm(2) structure, in particular, has been shown to be a reliable approximation of the equilibrium structure and can be derived from the rotational constants of a series of isotopically substituted species. dntb.gov.ua

Limitations and Advancements in Structural Determination Methods (e.g., Substitution Method Failure)

While methods like Kraitchman's substitution analysis (rs) are traditionally used to determine the position of atoms in a molecule from isotopic substitution data, they can sometimes fail or yield unreliable results, especially for atoms located near a principal axis. dntb.gov.ua In such cases, more advanced techniques like the rSE and rm methods become indispensable. These methods leverage the synergy between experimental measurements and high-level theoretical calculations to overcome the limitations of purely experimental approaches, leading to more accurate and reliable structural parameters. dntb.gov.ua

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to rotational spectroscopy, primarily concerning the conformational energetics and vibrational modes of a molecule.

Infrared and Raman Spectroscopy for Conformational Enthalpy Differences

For this compound existing as a mixture of axial and equatorial conformers in the gas or liquid phase, infrared and Raman spectroscopy can be used to determine the enthalpy difference between these two forms. This is achieved by monitoring the intensity of vibrational bands unique to each conformer as a function of temperature. According to the van 't Hoff equation, a plot of the natural logarithm of the intensity ratio of a pair of conformer bands against the inverse of the temperature will yield a straight line whose slope is proportional to the enthalpy difference (ΔH°).

Table 2: Illustrative Conformational Enthalpy Data

| Spectroscopic Method | Solvent/Phase | ΔH° (equatorial - axial) (kJ/mol) |

| Infrared Spectroscopy | Liquid Xenon | Experimental Value |

| Raman Spectroscopy | Liquid Phase | Experimental Value |

Note: This table represents the type of data that would be obtained from such an experiment.

These studies are crucial for understanding the conformational landscape and the factors that stabilize one conformer over the other, such as steric interactions and hyperconjugative effects.

Rovibrational Corrections to Spectroscopic Data

For a precise determination of molecular structure from gas-phase spectroscopic techniques such as microwave or high-resolution infrared spectroscopy, it is crucial to account for the interplay between rotational and vibrational motions. Rovibrational corrections are essential for converting experimentally measured rotational constants (which are averaged over the vibrational ground state) into equilibrium rotational constants. This, in turn, allows for the calculation of an accurate equilibrium (re) structure, representing the molecule at the bottom of its potential energy well.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

NMR spectroscopy is an exceptionally powerful tool for elucidating the detailed stereochemical and conformational landscape of this compound in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, one can deduce the preferred conformation of the cyclohexane (B81311) ring and the orientation of the ethynyl (B1212043) and fluoro substituents.

¹H, ¹³C, and ¹⁹F NMR for Substituent Chemical Shifts (SCS)

Substituent Chemical Shifts (SCS) provide a quantitative measure of the effect of a substituent on the chemical shifts of nearby nuclei. By comparing the NMR spectra of this compound to that of cyclohexane, the SCS for the fluorine and ethynyl groups can be determined. These shifts are highly dependent on the stereochemical relationship (axial/equatorial position, distance, and angle) between the substituent and the observed nucleus.

Studies on fluorocyclohexane (B1294287) and acetylenic cyclohexanes provide the basis for predicting the SCS in this compound. modgraph.co.ukmodgraph.co.uk An axial fluorine atom, for instance, is known to cause a significant deshielding effect on the syn-axial protons at the C3 and C5 positions due to steric compression. modgraph.co.uk The ethynyl group's magnetic anisotropy creates distinct shielding and deshielding zones around the C≡C bond, influencing the chemical shifts of the cyclohexane ring protons. modgraph.co.uk

Table 1: Predicted ¹H Substituent Chemical Shifts (SCS) in this compound (ppm) Predicted values based on data from analogous compounds. A positive value indicates a downfield shift relative to cyclohexane (δ ≈ 1.44 ppm).

| Proton | Effect of 4-Fluoro (equatorial) | Effect of 4-Fluoro (axial) | Effect of 1-Ethynyl (equatorial) | Effect of 1-Ethynyl (axial) |

| H-1 | +0.25 | +0.20 | --- | --- |

| H-2/6eq | +0.40 | +0.20 | +0.35 | +0.15 |

| H-2/6ax | +0.30 | +0.50 | +0.20 | +0.45 |

| H-3/5eq | +0.10 | +0.35 | +0.15 | +0.05 |

| H-3/5ax | +0.15 | +0.60 | +0.10 | +0.25 |

| H-4 | +3.20 | +2.90 | +0.25 | +0.20 |

Table 2: Predicted ¹³C Substituent Chemical Shifts (SCS) in this compound (ppm) Predicted values based on data from analogous compounds. A positive value indicates a downfield shift relative to cyclohexane (δ ≈ 27.1 ppm).

| Carbon | Effect of 4-Fluoro | Effect of 1-Ethynyl |

| C-1 | β: +8 | α: +2 |

| C-2/6 | γ: -2 | β: +4 |

| C-3/5 | δ: -0.5 | γ: -1 |

| C-4 | α: +62 | δ: -0.2 |

| C≡CH | --- | C≡: +55, ≡CH: +45 |

Non-Additivity in CF₂ and CF₃ Groups and its Implications for Fluoroalkanes

Research on gem-difluorinated systems has revealed that the SCS of fluorine are not strictly additive. modgraph.co.uk For example, the observed chemical shifts in 1,1-difluorocyclohexane (B1205268) cannot be accurately predicted by simply doubling the SCS values obtained from monofluorocyclohexane. modgraph.co.uk This non-additivity is a general phenomenon for CF₂ and CF₃ groups. modgraph.co.uknih.gov

The underlying reason for this discrepancy is that the electronic effect of a second fluorine atom at the same carbon is not independent of the first. The strong polarization of the C-F bonds and through-space interactions alter the electron density distribution around the neighboring protons and carbons in a way that is not a simple sum of individual effects. This has significant implications for predicting the NMR spectra of polyfluorinated alkanes. It underscores the necessity of using specific parameters derived from model compounds containing CF₂ or CF₃ groups, rather than relying on additive calculations from monofluorinated analogues, to achieve accurate spectral predictions. modgraph.co.uk

Correlating Experimental NMR Data with Computational Predictions

Modern computational chemistry offers powerful methods to predict NMR parameters with high accuracy, providing a crucial link between a proposed structure and its experimental spectrum. researchgate.netbohrium.com For a flexible molecule like this compound, this process involves several steps.

First, a thorough conformational search is performed to identify all low-energy conformers (e.g., chair conformations with axial or equatorial substituents). The relative energies of these conformers are then calculated at a high level of theory, often including a model for solvation, to determine their populations in the experimental solvent. researchgate.net

Next, the NMR chemical shifts and spin-spin coupling constants are calculated for each significant conformer. Finally, a Boltzmann-averaged spectrum is computed based on the populations of the conformers. This predicted spectrum can then be directly compared with the experimental data. A strong correlation between the predicted and experimental spectra provides powerful evidence for the assigned structure and its conformational preferences. Methods like the DP4+ probability analysis can be used to provide a statistical measure of confidence in the structural assignment. researchgate.net

Synthetic Methodologies and Strategies for 1 Ethynyl 4 Fluorocyclohexane

Synthesis of the Cyclohexane (B81311) Scaffold with Fluorine Substitution

The initial phase of the synthesis focuses on creating the 4-fluorocyclohexane scaffold. This can be achieved through various fluorination techniques, which are broadly categorized as electrophilic or nucleophilic.

Electrophilic Fluorination involves the reaction of an electron-rich (nucleophilic) carbon center with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org This approach is often used with enolates or enol ethers derived from cyclohexanones. Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety compared to older reagents like elemental fluorine. wikipedia.org Cationic N-F reagents, in particular, exhibit enhanced reactivity. wikipedia.org

Nucleophilic Fluorination is a more common strategy for aliphatic systems and involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source (e.g., alkali metal fluorides, ammonium (B1175870) fluorides). ucla.eduucla.edu The poor nucleophilicity and high basicity of the fluoride ion present challenges, often leading to elimination side reactions. ucla.edu To overcome this, specialized reagents and conditions have been developed. ucla.edunih.gov A prominent nucleophilic method is deoxyfluorination, where a hydroxyl group is replaced with fluorine. Another approach is the ring-opening of epoxides with a fluoride source, which yields fluorohydrins. ucla.eduresearchgate.net

Table 1: Comparison of Fluorination Approaches for Cyclohexane Scaffolds

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Fluorine Source | Reagents with N-F bonds (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)). wikipedia.org | Alkali metal fluorides (KF, CsF), HF adducts (HF-pyridine), Deoxyfluorinating agents (DAST). researchgate.netacs.org |

| Substrate Type | Electron-rich centers like enolates, silyl (B83357) enol ethers, or Grignard reagents. wikipedia.org | Alcohols (for deoxyfluorination), halides, sulfonates (for substitution), epoxides (for ring-opening). ucla.eduresearchgate.net |

| Mechanism | Attack of a carbon-centered nucleophile on an electrophilic fluorine source. wikipedia.org | SN2 displacement of a leaving group or ring-opening of a strained ring by a fluoride ion. ucla.edu |

| Key Challenges | Preparation of the nucleophilic substrate; control of regioselectivity in polyfunctional molecules. | Low nucleophilicity and high basicity of fluoride can lead to elimination; low solubility of metal fluorides. ucla.edunih.gov |

Achieving the specific 1,4-substitution pattern requires regioselective control. In nucleophilic substitution, this is dictated by the position of the leaving group on a pre-formed cyclohexane ring. For instance, fluorination of 4-hydroxycyclohexanecarboxylic acid derivatives would establish the correct substitution pattern.

In other cases, remote functionalization strategies can be employed. These methods use a directing group to deliver the fluorinating reagent to a specific C-H bond distant from the initial functional group. researchgate.net Furthermore, the fluorination of functionalized cycloalkenes can provide access to various fluorinated derivatives with control over selectivity. nih.gov The choice of substrate and fluorinating agent is critical, as rearrangements can occur, particularly in deoxyfluorination reactions of complex cyclohexane systems. core.ac.ukepa.gov For example, studies on the deoxyfluorination of cyclohexane rings with neighboring phenyl groups have shown susceptibility to rearrangements via phenonium ion intermediates. core.ac.ukepa.govresearchgate.net

Introduction of the Ethynyl (B1212043) Moiety

Once the fluorinated cyclohexane scaffold is in hand, the next critical step is the installation of the C≡CH group. This is typically accomplished via alkynylation reactions.

A modern and effective method for electrophilic alkynylation involves the use of ethynyl hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX). nih.govrsc.orgnih.gov These reagents act as electrophilic "C≡CH+" synthons and can react with a variety of carbon-centered nucleophiles. nih.gov To synthesize 1-ethynyl-4-fluorocyclohexane using this method, a nucleophilic center would need to be generated at the C1 position of the 4-fluorocyclohexane ring, for example, by forming a Grignard or organolithium reagent.

This approach offers the advantage of mild, often metal-free reaction conditions. rsc.org Hypervalent iodine reagents have been successfully used for the α-alkynylation of ketones, which could be a viable route starting from 4-fluorocyclohexanone (B1313779). rsc.org They have also been employed in C-H alkynylation, sometimes involving radical intermediates. sioc.ac.cn

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.orglibretexts.orgnumberanalytics.com While the prompt mentions its use for aryl systems, the reaction can be adapted for vinyl and, under certain conditions, alkyl halides.

To apply this to the synthesis of this compound, a precursor such as 1-bromo-4-fluorocyclohexane (B13336962) or 1-iodo-4-fluorocyclohexane would be coupled with a protected alkyne like trimethylsilylacetylene (B32187), followed by deprotection. libretexts.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base. wikipedia.org Its reliability and tolerance for a wide range of functional groups have made it a cornerstone of synthetic chemistry, used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

Table 2: Comparison of Ethynyl Group Introduction Strategies

| Feature | Alkynylation with Hypervalent Iodine Reagents | Palladium-Catalyzed Sonogashira Coupling |

|---|---|---|

| Reagents | Ethynylbenziodoxolones (EBX) reacting with a nucleophilic cyclohexane. rsc.orgnih.gov | 1-halo-4-fluorocyclohexane, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base. wikipedia.orglibretexts.org |

| Mechanism | Electrophilic alkynylation: attack of a carbanion on the electrophilic alkyne of the iodine reagent. nih.gov | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org |

| Key Advantages | Mild, often metal-free conditions; direct use of an electrophilic "C≡CH+" source. rsc.org | High efficiency, broad substrate scope, well-established and reliable. numberanalytics.com |

| Precursor Needed | Nucleophilic cyclohexane (e.g., Grignard reagent from 1-bromo-4-fluorocyclohexane). | Electrophilic cyclohexane (e.g., 1-bromo- or 1-iodo-4-fluorocyclohexane). |

Stereoselective Synthesis and Enantiomeric Control

The final consideration is the stereochemistry of the 1,4-disubstituted cyclohexane ring, which can exist as cis and trans diastereomers. The relative orientation of the fluoro and ethynyl groups is determined by the synthetic route.

Substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric strain. masterorganicchemistry.com However, the stereochemical outcome of a reaction is determined by kinetic or thermodynamic control. A general strategy for achieving kinetic stereocontrol in the synthesis of disubstituted cyclohexanes involves the use of chain-walking catalysis to form thermodynamically disfavored isomers. nih.gov

If the synthesis proceeds by fluorinating a pre-existing 4-ethynylcyclohexanol, the stereochemistry of the fluorination step (e.g., SN2 reaction with inversion or a retention mechanism) will determine the final product's configuration. Conversely, if the ethynyl group is introduced into a 4-fluorocyclohexane derivative, the stereochemistry of the alkynylation step is paramount. For instance, the addition of an organometallic ethynyl reagent to 4-fluorocyclohexanone would likely result in a mixture of diastereomeric alcohols, which would then require separation or stereoselective dehydration/reduction sequences.

Achieving enantiomeric control, to produce a single enantiomer of either the cis or trans product, requires an asymmetric synthesis strategy. acs.org This could involve:

Starting with a chiral, enantiopure cyclohexane precursor. acs.org

Using a chiral catalyst for a key step, such as an enantioselective fluorination, or an asymmetric coupling reaction. google.comchemrxiv.org

Employing a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed. nih.gov

For example, enantioselective fluorination of epoxides catalyzed by chiral cobalt complexes has been developed. ucla.edu Similarly, nickel-hydride catalysis has been used for the asymmetric synthesis of substituted cycloalkanes. chemrxiv.org These advanced methods provide a potential pathway to access enantiopure versions of this compound.

Asymmetric Synthetic Approaches for Chiral Analogs

The generation of chiral analogs of this compound hinges on the ability to control the stereochemistry at the newly formed tertiary alcohol center (C1). Asymmetric synthesis provides the tools to achieve this control, leading to the selective formation of one enantiomer over the other. The primary strategies for the asymmetric ethynylation of ketones, such as 4-fluorocyclohexanone, fall into two main categories: the use of chiral catalysts and the employment of chiral auxiliaries.

Catalytic Asymmetric Ethynylation:

This is often the preferred method due to its efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. The general approach involves the reaction of an acetylene (B1199291) source, such as ethynylmagnesium bromide or lithium acetylide, with the ketone in the presence of a chiral ligand complexed to a metal center.

A prominent example of such a system is the use of zinc-based catalysts. Chiral amino alcohols, when reacted with diethylzinc (B1219324) (Et₂Zn), form chiral zinc-aminoalkoxide complexes that can effectively catalyze the enantioselective addition of alkynes to ketones. For instance, ligands like (-)-N-methylephedrine (NME) have been successfully employed in the asymmetric ethynylation of various ketones.

Another powerful class of catalysts involves the use of chiral salen-type ligands in complex with metals like chromium or cobalt. These catalysts can activate the ketone and provide a chiral environment for the nucleophilic attack of the acetylide.

Chiral Auxiliary-Mediated Synthesis:

An alternative strategy involves the temporary attachment of a chiral auxiliary to the ketone substrate. This auxiliary directs the stereochemical course of the subsequent ethynylation reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. While effective, this method is often less atom-economical than catalytic approaches as it requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.

For the synthesis of chiral this compound, a hypothetical approach could involve the conversion of 4-fluorocyclohexanone into a chiral enamine or imine using a chiral amine, followed by ethynylation and subsequent hydrolysis.

Diastereoselectivity and Enantioselectivity Considerations

When synthesizing this compound, two key stereochemical aspects must be considered: diastereoselectivity and enantioselectivity.

Enantioselectivity:

Enantioselectivity refers to the preferential formation of one enantiomer over the other. In the context of the asymmetric ethynylation of 4-fluorocyclohexanone, this relates to the selective attack of the ethynyl nucleophile on either the Re or Si face of the carbonyl group, leading to the formation of either the (R)- or (S)-1-ethynyl-4-fluorocyclohexanol. The degree of enantioselectivity is typically expressed as the enantiomeric excess (ee).

The choice of the chiral catalyst or auxiliary is paramount in determining the enantioselectivity. The steric and electronic properties of the chiral ligand create a biased environment that favors one transition state over the other. For example, in zinc-catalyzed ethynylations, the coordination of the ketone and the acetylide to the chiral zinc complex dictates the facial selectivity of the addition.

Diastereoselectivity:

Diastereoselectivity becomes a critical consideration due to the pre-existing substituent (fluorine) on the cyclohexane ring. The 4-fluorocyclohexanone exists as a mixture of conformers, with the fluorine atom being either in an axial or equatorial position. The addition of the ethynyl group to the carbonyl can result in two possible diastereomers: cis-1-ethynyl-4-fluorocyclohexanol and trans-1-ethynyl-4-fluorocyclohexanol, where the relationship is between the newly formed hydroxyl group and the fluorine atom.

The diastereoselectivity of the reaction is influenced by several factors:

Conformational Preference of the Starting Material: The relative stability of the conformers of 4-fluorocyclohexanone can influence the product distribution. The equatorial conformer is generally more stable.

Steric Hindrance: The approach of the bulky ethynylating agent will be favored from the less hindered face of the cyclohexane ring. Axial attack is often preferred for cyclohexanones to avoid steric interactions with the axial hydrogens at C3 and C5.

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbonyl group and the stability of the transition states.

The interplay between the catalyst-controlled enantioselectivity and the substrate-controlled diastereoselectivity determines the final stereochemical outcome. By carefully selecting the reaction conditions and the chiral catalyst, it is possible to control both the absolute configuration at C1 and the relative stereochemistry between the hydroxyl and fluoro groups.

Below is a hypothetical data table illustrating the potential outcomes of an asymmetric ethynylation of 4-fluorocyclohexanone based on data from analogous reactions reported in the literature for other substituted cyclohexanones.

Table 1: Hypothetical Results for Asymmetric Ethynylation of 4-Fluorocyclohexanone

| Entry | Chiral Ligand/Catalyst | Acetylene Source | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) of Major Diastereomer |

| 1 | (-)-N-Methylephedrine/Et₂Zn | Ethynylmagnesium bromide | Toluene | 0 | 85:15 | 92 |

| 2 | (R)-BINOL/Ti(O-iPr)₄ | Lithium acetylide | THF | -20 | 70:30 | 88 |

| 3 | Chiral Salen-Cr(III)Cl | (Trimethylsilyl)acetylene | CH₂Cl₂ | -78 | 90:10 | 95 |

This table is illustrative and based on typical results for similar reactions, not on experimentally verified data for this compound.

Applications As a Versatile Chemical Building Block

Synthesis of Complex Molecular Scaffolds

The ethynyl (B1212043) group is a gateway to a vast array of chemical transformations, allowing for the construction of more intricate molecular architectures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly efficient synthetic strategies. Terminal alkynes are well-established participants in various MCRs. For instance, in the A³ coupling (alkyne-aldehyde-amine), the terminal alkyne of 1-Ethynyl-4-fluorocyclohexane could react with an aldehyde and an amine to generate propargylamines, which are valuable intermediates in medicinal chemistry. The fluorinated cyclohexane (B81311) motif would be incorporated into the final product, potentially enhancing its pharmacological profile.

| Multicomponent Reaction Example | Reactants | Potential Product Class |

| A³ Coupling | This compound, Aldehyde, Amine | Fluorinated Propargylamines |

| Ugi-Azide Reaction | This compound, Isocyanide, Carboxylic Acid, Azide (B81097) | Fluorinated Tetrazoles |

The alkyne functionality of this compound is an ideal precursor for cycloaddition reactions, enabling the construction of various cyclic and polycyclic systems. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be envisioned where the alkyne acts as a dienophile. Furthermore, [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," would allow for the facile formation of triazole rings. sigmaaldrich.com This reaction is known for its high efficiency and functional group tolerance, making it a robust method for linking the fluorocyclohexane (B1294287) unit to other molecular fragments.

| Cycloaddition Reaction | Reacting Partner | Resulting Heterocycle |

| [3+2] Azide-Alkyne Cycloaddition | Organic Azide | 1,2,3-Triazole |

| [4+2] Diels-Alder Reaction | Diene | Substituted Cyclohexadiene |

| [2+2+2] Cyclotrimerization | Two other Alkynes | Substituted Benzene |

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The unique electronic properties of the fluorine atom and the potential for hydrogen bonding with the alkyne's acidic proton make this compound an interesting candidate for the design of novel supramolecular assemblies.

The size, shape, and electronic properties of this compound would influence its ability to act as a guest molecule in encapsulation studies. The fluorinated cyclohexane moiety could engage in specific non-covalent interactions, such as van der Waals forces and halogen bonding, with the interior of a host molecule. The study of such host-guest complexes provides fundamental insights into molecular recognition processes, which are crucial for the development of sensors and targeted drug delivery systems.

The directed nature of interactions involving fluorine can be exploited in the design of self-assembling molecular architectures. While fluorine typically engages in F···H contacts, F···F contacts have also been observed to be important in the solid-state packing of fluorinated molecules, leading to the formation of specific supramolecular motifs like dimers and infinite chains. nih.gov The interplay of these interactions, along with potential hydrogen bonding from the alkyne, could guide the assembly of this compound into ordered structures with unique properties.

Development of Advanced Fluorinated Materials Precursors

Fluorinated materials often exhibit exceptional properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. numberanalytics.comnumberanalytics.com As a fluorinated alkyne, this compound could serve as a monomer or a key building block for the synthesis of advanced polymers and materials.

The presence of the alkyne group allows for polymerization through various methods, such as ring-opening metathesis polymerization (ROMP) if incorporated into a suitable monomer structure, or through polyaddition reactions. The resulting polymers would contain the fluorocyclohexane unit, which could impart desirable properties like low surface energy, hydrophobicity, and enhanced stability to the material. Such fluorinated polymers are of interest for applications ranging from specialized coatings to advanced dielectrics in microelectronics. mdpi.com

Precursors for Polymer Chemistry (e.g., Monomer Synthesis)

The terminal alkyne of this compound makes it a theoretical candidate as a monomer for polymerization. For instance, substituted acetylenes can undergo polymerization to form poly(acetylene) derivatives. The resulting polymers could exhibit interesting optical and electronic properties, influenced by the fluorinated cyclohexyl substituent. However, no specific studies detailing the polymerization of this compound or the properties of the resulting polymer have been found.

The analogous aromatic compound, 1-ethynyl-4-fluorobenzene, has been used in the synthesis of polymers, which highlights the potential of the ethynyl group in such applications. sigmaaldrich.com The incorporation of a fluorinated aliphatic ring like in this compound would be expected to impart greater flexibility and a different solubility profile to the polymer chain compared to its aromatic counterpart.

Integration into Liquid Crystalline Systems

Fluorinated cyclohexanes are a class of compounds that have been explored for their use in liquid crystal displays due to their influence on dielectric anisotropy, a key property for these materials. researchgate.netbeilstein-journals.org The introduction of fluorine atoms can significantly alter the molecular dipole moment. researchgate.net The rigid, rod-like shape often conferred by an acetylene (B1199291) linker is also a common feature in liquid crystal molecules. mdpi.com

Future Research Directions and Emerging Methodologies

Advanced Computational Chemistry for Complex Systems and Dynamics

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry. For 1-ethynyl-4-fluorocyclohexane, computational chemistry provides an indispensable tool to dissect the subtle energetic balances governed by the fluorine and ethynyl (B1212043) substituents.

Advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are crucial for accurately predicting the preferred conformations and the energy barriers between them. researchgate.net For instance, studies on fluorocyclohexane (B1294287) have shown that the energy difference between the axial and equatorial conformers is a subject of considerable computational and experimental investigation. researchgate.netpearson.com In the case of this compound, a key area of future research will be to determine the conformational preference of both the fluoro and ethynyl groups and to understand the stereoelectronic interactions at play.

Theoretical calculations on selectively halogenated cyclohexanes have revealed that non-classical hydrogen bonds and other electrostatic interactions can significantly influence conformational equilibria, sometimes in counterintuitive ways. nih.gov For example, in 1,1,4-trifluorocyclohexane, a notable axial preference for the C-4 fluorine is observed and attributed to stabilizing interactions with diaxial hydrogens. nih.gov Similar in-depth computational analysis of this compound could uncover unique intramolecular interactions between the fluorine atom, the ethynyl group, and the cyclohexane (B81311) ring.

Future computational studies should also focus on the dynamics of the system. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and the time-averaged behavior of the molecule in various solvent environments. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The dynamic behavior of cyclohexane analogues has been shown to be a determining factor in their reactivity, with bulky equatorial substituents surprisingly increasing ring dynamism. acs.org

Table 1: Illustrative Computational Approaches for this compound

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms | Accurate geometries, relative energies of conformers and transition states |

| Møller-Plesset Perturbation Theory (MP2) | Non-covalent interactions, electron correlation | Refined interaction energies, understanding of weak intramolecular forces |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of bonding and non-covalent interactions |

| Natural Bond Orbital (NBO) Analysis | Stereoelectronic effects, hyperconjugation | Delocalization of electron density, stabilizing orbital interactions |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Time-averaged behavior, influence of environment on conformation and reactivity |

Novel Synthetic Strategies for Fluorinated Alkyne Cyclohexanes

The development of efficient and stereoselective synthetic routes to fluorinated alkyne cyclohexanes is paramount for enabling their broader study and application. While the synthesis of this compound itself is not prominently described, strategies for the synthesis of related compounds provide a strong foundation for future work.

A plausible and direct approach to synthesizing compounds like this compound would involve the ethynylation of a corresponding 4-fluorocyclohexanone (B1313779). The addition of acetylides to ketones is a well-established transformation. For example, 1-ethynylcyclohexanol is readily prepared by reacting cyclohexanone (B45756) with sodium acetylide in liquid ammonia (B1221849) or by using n-butyllithium and trimethylsilylacetylene (B32187) followed by desilylation. wikipedia.orgguidechem.com This methodology could be adapted to a 4-fluorocyclohexanone precursor.

Furthermore, modern methods for C-H functionalization are emerging as powerful tools for the synthesis of complex molecules from simple precursors. nih.gov Future research could explore the direct, catalyst-controlled C-H ethynylation of a fluorocyclohexane derivative, or conversely, the fluorination of an ethynylcyclohexane. Such late-stage functionalization strategies offer atom economy and the potential for creating diverse analogues from a common intermediate.

The development of synthetic routes that allow for precise control over the stereochemistry of both the fluorine and ethynyl substituents will be a significant challenge and a key area for innovation. This will likely involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reactions.

Table 2: Potential Synthetic Approaches to this compound

| Precursor | Reagents and Conditions | Product | Key Transformation |

| 4-Fluorocyclohexanone | 1. Trimethylsilylacetylene, n-BuLi2. Desilylation (e.g., TBAF) | 1-Ethynyl-4-fluorocyclohexan-1-ol | Nucleophilic addition of an acetylide to a ketone |

| 4-Fluorocyclohexanone | Sodium acetylide in liquid ammonia | 1-Ethynyl-4-fluorocyclohexan-1-ol | Ethynylation of a ketone |

| Fluorocyclohexane | Ethynylating agent, catalyst | This compound | C-H Ethynylation |

| Ethynylcyclohexane | Fluorinating agent, catalyst | This compound | C-H Fluorination |

Exploration of Unique Reactivity Profiles Induced by Fluorine and Ethynyl Groups

The combination of a fluorine atom and an ethynyl group on a cyclohexane ring is expected to give rise to a unique reactivity profile. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the ethynyl group, and vice versa.

The ethynyl group is a versatile functional handle that can participate in a wide range of reactions, including additions, cycloadditions, and coupling reactions. vaia.compearson.com Future research should investigate how the presence of a fluorine atom at the 4-position of the cyclohexane ring modulates the reactivity of the ethynyl group in reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and hydrofunctionalization reactions. The fluorine atom's influence on the electronic properties of the alkyne could affect reaction rates and regioselectivity.

Conversely, the ethynyl group can influence the reactivity of the C-F bond. While the C-F bond is generally strong, its reactivity can be enhanced under certain conditions. acs.org It would be of interest to explore whether the ethynyl group can participate in or direct reactions at the C-F bond, potentially leading to novel transformations.

Investigation of Intermolecular Interactions in Condensed Phases

The nature of intermolecular interactions is fundamental to understanding the physical properties and self-assembly behavior of molecules. For this compound, the presence of both a polar C-F bond and a π-system in the ethynyl group suggests a rich landscape of potential non-covalent interactions.

Fluorinated compounds are known to exhibit unique intermolecular interactions, which can differ significantly from their non-fluorinated counterparts. nih.govwikipedia.org While fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, such as dipole-dipole and C-H···F interactions. researchgate.netresearchgate.net The study of highly fluorinated cyclohexanes has revealed that facial polarization can lead to specific packing structures in the solid state. wikipedia.org

The ethynyl group can act as a hydrogen bond donor (via the terminal C-H) and a hydrogen bond acceptor (via the π-system). Future research should employ techniques such as X-ray crystallography and solid-state NMR to elucidate the packing of this compound and related compounds in the solid state. This would provide direct evidence of the operative intermolecular interactions.

In the liquid phase, spectroscopic techniques combined with computational modeling can be used to study intermolecular association. The balance between hydrophobic and polar interactions will be crucial in determining the miscibility and solution-phase behavior of these compounds. Understanding these interactions is critical for applications in materials science and medicinal chemistry, where molecular recognition and binding are key.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.